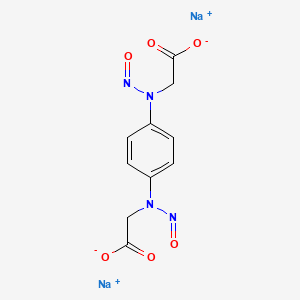

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt

Description

Historical Development and Nomenclature

The development of this compound emerged from the broader research into controlled nitric oxide delivery systems that began in the late twentieth century. The compound is systematically cataloged under Chemical Abstracts Service number 1042969-16-3, establishing its unique identity within the chemical literature. The nomenclature reflects its complex molecular architecture, incorporating multiple functional groups that contribute to its distinctive properties as a photolabile nitric oxide donor.

The systematic name describes a phenylene diamine backbone substituted with two carboxymethyl groups and two nitroso functionalities, balanced by two sodium cations to form the disodium salt. This structural arrangement was designed specifically to create a stable, water-soluble compound capable of controlled nitric oxide release under specific conditions. The compound is also known by alternative designations including N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid and the abbreviated form commonly referenced in research literature.

The molecular formula C₁₀H₈N₄Na₂O₆ represents a molecular weight of 326.17 grams per mole, making it a relatively compact molecule for its functional complexity. The compound's development represented a significant advancement in the field of caged compounds, which are molecules designed to release biologically active substances upon specific stimuli. The incorporation of sodium ions enhances the compound's solubility in aqueous solutions, making it particularly suitable for biological applications.

Position in the Family of Nitric Oxide Donors

This compound occupies a distinctive position within the diverse family of nitric oxide donors, which encompasses several major classes of compounds designed for controlled nitric oxide delivery. The broader family includes direct donors such as sodium nitroprusside, organic nitrates like glyceryl trinitrate, diazeniumdiolates, S-nitrosothiols, and metal-based nitric oxide complexes. Each class demonstrates unique mechanisms of nitric oxide release and specific applications in research and therapeutic contexts.

Unlike spontaneous nitric oxide donors that release nitric oxide immediately upon exposure to physiological conditions, this compound belongs to the specialized category of caged or photolabile donors. This classification distinguishes it from traditional nitric oxide donors by requiring external activation, specifically ultraviolet light irradiation, to trigger nitric oxide release. This controlled activation mechanism provides researchers with precise temporal and spatial control over nitric oxide delivery, a capability that spontaneous donors cannot achieve.

The compound demonstrates particularly advantageous characteristics compared to other nitric oxide donor families. While diazeniumdiolates spontaneously release nitric oxide with predictable half-lives but lack controllability, and S-nitrosothiols require specific cofactors for activation, this compound offers both stability in the absence of activation stimuli and rapid, controlled release upon irradiation. Research has demonstrated that donor irradiation yields two nitric oxide molecules per molecule, providing an efficient stoichiometric relationship for experimental applications.

The bis-N-nitroso structure of this compound places it within a specialized subgroup of photolabile nitric oxide donors that have been extensively studied for their photochemical properties and biological applications. Studies have shown that photoexcited molecules of this class yield nitric oxide with time constants of less than 10 nanoseconds for the first phase and less than 20 microseconds for the second phase at physiological temperature, demonstrating the rapid kinetics suitable for biological research.

Significance in Photochemical Research

The photochemical properties of this compound have established it as a cornerstone compound in the field of controlled molecular activation research. The compound exhibits strong ultraviolet absorption characteristics with a maximum absorption at 300 nanometers and an extinction coefficient of 13.5 millimolar⁻¹ centimeter⁻¹, with absorption extending to 420 nanometers. This broad absorption profile enables activation using various ultraviolet light sources, providing flexibility in experimental design and applications.

The photochemical mechanism underlying nitric oxide release involves the photolytic cleavage of nitrogen-nitrogen bonds within the nitroso groups upon ultraviolet irradiation. Research has demonstrated that photolysis occurs through a two-phase process, with initial rapid release followed by a slower secondary phase, both occurring within microsecond time scales. This dual-phase release pattern provides researchers with both immediate and sustained nitric oxide availability, accommodating different experimental requirements and biological processes.

Studies utilizing rat aortic strips have validated the biological effectiveness of photochemically released nitric oxide from this compound. Upon ultraviolet irradiation, compound-loaded aortic strips maintained in active tonic contraction demonstrated effective relaxation at concentrations below 3 micromolar, confirming the biological activity of the photoreleased nitric oxide. These findings establish the compound's utility for investigating nitric oxide-dependent physiological processes in controlled experimental conditions.

The thermal stability and absence of observable toxicity have further enhanced the compound's significance in photochemical research applications. Unlike many photolabile compounds that demonstrate inherent instability or toxicity, this compound maintains structural integrity under physiological conditions in the absence of activating radiation. This stability ensures reproducible experimental results and minimizes confounding effects from spontaneous decomposition or cellular toxicity.

Recent advances in photochemical research have explored the integration of this compound derivatives with other photochemical systems. Studies have investigated the incorporation of related dinitroso compounds into polymer dot systems for near-infrared light activation, expanding the potential applications beyond traditional ultraviolet activation. These developments represent ongoing efforts to enhance the versatility and applicability of photolabile nitric oxide donors in diverse research contexts.

Properties

IUPAC Name |

disodium;2-[4-[carboxylatomethyl(nitroso)amino]-N-nitrosoanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O6.2Na/c15-9(16)5-13(11-19)7-1-2-8(4-3-7)14(12-20)6-10(17)18;;/h1-4H,5-6H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYKCFBRQYPBQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CC(=O)[O-])N=O)N(CC(=O)[O-])N=O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt

Stepwise Carboxymethylation and Nitrosation

The most widely documented method involves two sequential reactions: carboxymethylation of p-phenylenediamine followed by nitrosation and neutralization.

Carboxymethylation of p-Phenylenediamine

p-Phenylenediamine is reacted with chloroacetic acid in alkaline conditions (pH 10–12) to introduce carboxymethyl groups. The reaction proceeds via nucleophilic substitution, where the amine groups attack the electrophilic carbon of chloroacetic acid:

$$

\text{p-Phenylenediamine} + 2 \, \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{N,N-Dicarboxymethyl-p-phenylenediamine} + 2 \, \text{HCl}

$$

Key conditions:

- Molar ratio : 1:2.2 (p-phenylenediamine to chloroacetic acid) to ensure complete substitution.

- Temperature : 60–80°C for 6–8 hours under reflux.

- Catalyst : No catalyst is required, but maintaining basic pH with sodium hydroxide is critical to deprotonate amines and facilitate substitution.

Nitrosation of the Intermediate

The dicarboxymethylated product is then treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) to introduce nitroso groups:

$$

\text{N,N-Dicarboxymethyl-p-phenylenediamine} + 2 \, \text{NaNO}2 \xrightarrow{\text{HCl}} \text{N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid} + 2 \, \text{NaCl} + 2 \, \text{H}2\text{O}

$$

Key conditions:

- Temperature : 0–5°C to minimize decomposition of nitroso intermediates.

- Reaction time : 2–3 hours with vigorous stirring.

Neutralization to Disodium Salt

The diacid is neutralized with sodium hydroxide to yield the disodium salt:

$$

\text{N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid} + 2 \, \text{NaOH} \rightarrow \text{Disodium Salt} + 2 \, \text{H}_2\text{O}

$$

The product is isolated via recrystallization from a water-ethanol mixture (1:3 v/v), yielding a purity >98%.

Optimization of Reaction Conditions

Solvent Systems

- Carboxymethylation : Conducted in aqueous NaOH (10% w/v) to solubilize reactants.

- Nitrosation : Requires dilute HCl (1M) to stabilize nitroso groups.

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of nitrogen.

Reduction: Reduction reactions can convert the nitroso groups to amines.

Substitution: The carboxymethyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl groups under basic conditions.

Major Products Formed

Oxidation: Products include various nitrogen oxides.

Reduction: Products include N,N-dicarboxymethyl-p-phenylenediamine.

Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

Biochemical Studies

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine is utilized in various biochemical studies as a nitric oxide (NO) donor. It has been shown to induce long-term potentiation (LTP) in cerebellar neurons, indicating its role in synaptic plasticity. In one study, the compound was applied to rat cerebellar slices, demonstrating significant effects on synaptic transmission and potential implications for understanding memory and learning processes .

Analytical Chemistry

The compound is employed in colorimetric assays for detecting nitrites and nitrates in environmental samples. Its ability to form stable colored complexes makes it useful for quantifying these substances, which are critical indicators of water quality and pollution levels. The following table summarizes its application in colorimetric analysis:

| Application | Methodology | Outcome |

|---|---|---|

| Nitrite Detection | Colorimetric assay | Accurate quantification of nitrite levels |

| Nitrate Detection | Colorimetric assay | Accurate quantification of nitrate levels |

Pharmaceutical Research

In pharmaceutical applications, N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine serves as a precursor for synthesizing various therapeutic agents. Its reactivity allows for modifications that lead to compounds with specific biological activities. For instance, it has been explored in the development of anti-cancer drugs due to its potential effects on cellular signaling pathways.

Case Study 1: Nitric Oxide and Long-Term Potentiation

A study investigated the effects of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine on cerebellar long-term potentiation. Researchers found that the compound could effectively induce LTP in neuronal cultures, suggesting its utility in exploring mechanisms underlying synaptic changes associated with learning and memory .

Case Study 2: Environmental Monitoring

In environmental science, this compound has been utilized to monitor water quality by detecting nitrite and nitrate levels. A series of experiments demonstrated its effectiveness in providing reliable data that can inform public health decisions regarding water safety .

Mechanism of Action

The mechanism of action of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt involves the photolytic release of nitric oxide. Upon exposure to light, the compound undergoes a photochemical reaction that releases nitric oxide. This nitric oxide can then interact with various molecular targets and pathways, including:

Activation of guanylate cyclase: Leading to increased levels of cyclic GMP.

Modulation of protein function: Through S-nitrosylation of cysteine residues.

Regulation of gene expression: By influencing transcription factors.

Comparison with Similar Compounds

Research and Commercial Considerations

- Stability : The photolabile nature of the target compound limits its use to controlled light conditions, whereas EDTA disodium salt is stable under ambient conditions .

- Toxicity: N-Nitrosodiethylamine is a known carcinogen, restricting its use compared to the safer, research-focused NO donors like the target compound .

- Commercial Availability : Supplier discrepancies (e.g., discontinued status at CymitQuimica vs. availability at SCBT) highlight the need for verification before procurement .

Biological Activity

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt (commonly referred to as BNN5Na), is a compound notable for its role as a photolabile nitric oxide (NO) donor. This article explores its biological activity, mechanisms of action, and implications in various research contexts.

- Molecular Formula : CHNNaO

- Molar Mass : 326.17 g/mol

- Melting Point : 120-121°C

- CAS Number : 1042969-16-3

BNN5Na functions primarily as a caged NO donor, releasing NO upon photolysis. The compound is stable under physiological conditions but decomposes to release NO when exposed to UV light or specific wavelengths of light (300–360 nm). This property allows researchers to control the timing and localization of NO release in biological systems, making it a valuable tool in experimental biology.

Nitric Oxide Release

Nitric oxide plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. BNN5Na has been shown to induce long-term potentiation (LTP) in cerebellar neurons by providing a localized source of NO. Studies indicate that both BNN5Na and other NO donors can enhance synaptic transmission and plasticity by acting on postsynaptic mechanisms .

Case Studies

- Cerebellar Long-Term Potentiation :

- Cardioprotection Studies :

- Oxidative Stress Assessment :

Efficacy and Potency

The potency of BNN5Na as an NO donor is comparable to other well-established donors, such as spermine NONOate. It has been shown that lower concentrations of BNN5Na can effectively induce LTP without significant cytotoxic effects, making it a preferable choice for experiments requiring precise control over NO levels .

Safety Profile

While BNN5Na is generally considered safe for use in laboratory settings, it is classified under hazardous materials due to potential toxicity upon exposure. Proper handling and safety protocols are essential when working with this compound .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves sequential functionalization of p-phenylenediamine. First, carboxymethyl groups are introduced via nucleophilic substitution using chloroacetic acid under alkaline conditions (pH 10–12, 60–80°C). Subsequent nitrosation is achieved with sodium nitrite in acidic media (HCl, 0–5°C) to prevent premature decomposition of nitroso intermediates . Yield optimization requires precise temperature control during nitrosation, as elevated temperatures (>10°C) promote side reactions (e.g., denitrosation or dimerization). Final disodium salt formation is achieved by neutralizing carboxylic acid groups with NaOH. Purity can be verified via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and elemental analysis .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

- pH dependence : Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy (λmax ~250–300 nm for nitroso groups). Nitroso derivatives are prone to hydrolysis in strongly acidic (pH <3) or alkaline (pH >10) conditions, forming quinone or amine byproducts .

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmosphere. Disodium salts generally exhibit higher thermal stability than free acids, but nitroso groups may decompose above 150°C .

- Light sensitivity : Store solutions in amber vials and assess photodegradation using controlled UV exposure (e.g., 254 nm for 24 hours) with HPLC quantification .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a hydrophilic interaction liquid chromatography (HILIC) column for polar disodium salts. Monitor transitions specific to the molecular ion ([M–2Na]²⁻) and fragmentation patterns (e.g., loss of NO groups, m/z 30) .

- Spectrophotometric assays : Exploit the nitroso group’s chelation with transition metals (e.g., Fe²⁺) to form colored complexes measurable at 540 nm .

- Ion chromatography : Quantify disodium counterions (Na⁺) using conductivity detection, validated against certified reference materials .

Advanced Research Questions

Q. What is the mechanistic role of the nitroso groups in redox reactions involving this compound?

Methodological Answer: Nitroso groups (–N=O) participate in reversible redox cycles, acting as electron acceptors. Cyclic voltammetry (CV) in deaerated PBS (pH 7.4) reveals reduction peaks at −0.2 to −0.5 V (vs. Ag/AgCl), corresponding to the conversion of –N=O to –NH–OH. This redox activity enables applications in catalytic systems or as radical scavengers. Compare kinetic parameters (e.g., electron transfer rate constants) with structurally similar nitroso compounds like N-nitrosodiethylamine .

Q. How does this compound interact with transition metals, and what are the implications for chelation-based applications?

Methodological Answer: The carboxymethyl and nitroso groups form polydentate coordination complexes. Titration experiments with Cu²⁺ or Fe³⁺ in aqueous solution (pH 6–8) show a 1:1 metal-to-ligand ratio via Job’s plot analysis. Stability constants (log K) can be determined potentiometrically. X-ray crystallography of analogous complexes (e.g., EDTA-Ni²⁺ ) suggests a square-planar geometry for Cu²⁺ and octahedral for Fe³⁺. Applications in wastewater treatment for heavy metal sequestration are plausible but require competition studies with natural ligands (e.g., humic acids) .

Q. What computational methods can predict the compound’s reactivity and electronic properties?

Methodological Answer:

- Density functional theory (DFT) : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack.

- Molecular dynamics (MD) simulations : Model solvation behavior in water/ethanol mixtures to assess aggregation tendencies, critical for formulation design .

- QSPR models : Correlate nitroso group vibrational frequencies (IR/Raman) with experimental redox potentials to establish structure-activity relationships .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can researchers resolve this?

Methodological Answer: Discrepancies arise from variations in counterion hydration. Systematic solubility studies in DMSO, DMF, and acetonitrile should be conducted using the shake-flask method at 25°C. Compare results with structurally related disodium salts (e.g., 4-nitrophenyl phosphate disodium salt ). Note that sodium ions may form ion pairs with sulfonic/carboxylic groups, reducing solubility in low-polarity solvents. Use Karl Fischer titration to account for residual water content, which artificially enhances solubility .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.